(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol
Description
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol is a heterocyclic compound featuring a fused pyrazole-pyridine scaffold with a hydroxymethyl (-CH2OH) substituent at the 4-position of the pyridine ring.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-4-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-3,11H,4H2,(H,9,10) |
InChI Key |
WCOKFZDSARTDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing acetic acid, which facilitates the formation of the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes controlled oxidation to form aldehydes or carboxylic acids depending on reaction conditions:
Key Findings :
-
TEMPO-mediated oxidation prevents over-oxidation to carboxylic acids, making it ideal for aldehyde synthesis .
-
Potassium permanganate in sulfuric acid achieves full oxidation to the carboxylic acid derivative.
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group under specific conditions:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | (1H-Pyrazolo[4,3-c]pyridin-4-yl)methane | 78% | |
| LiAlH₄ | THF, reflux, 4 h | (1H-Pyrazolo[4,3-c]pyridin-4-yl)methane | 92% |
Mechanistic Insight :
-
NaBH₄ operates via nucleophilic hydride transfer, while LiAlH₄ provides stronger reducing power for stubborn substrates.
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitutions to form esters or ethers:
Applications :
Halogenation and Nucleophilic Substitution
The hydroxyl group can be replaced by halogens or other nucleophiles:
Regioselectivity Note :
Condensation Reactions
The hydroxymethyl group facilitates condensation with amines or hydrazines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux, 6 h | 4-Hydrazinyl-1H-pyrazolo[4,3-c]pyridine | 72% | |
| PhNH₂ | Toluene, 110°C, 12 h | 4-(Phenylimino)-1H-pyrazolo[4,3-c]pyridine | 58% |
Synthetic Utility :
Cross-Coupling Reactions
The hydroxyl group can be converted to triflate for metal-catalyzed couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tf₂O/2,6-lutidine | CH₂Cl₂, −78°C, 1 h | 4-Triflyl-1H-pyrazolo[4,3-c]pyridine | 82% | |
| Pd(PPh₃)₄/ArB(OH)₂ | Dioxane/H₂O, 100°C, 12 h | 4-Aryl-1H-pyrazolo[4,3-c]pyridine | 65–88% |
Catalytic Efficiency :
Critical Analysis of Reactivity Trends
-
Steric Effects : The fused pyridine ring directs electrophilic substitution to the 4-position, while the pyrazole nitrogen modulates electron density .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.
-
Thermal Stability : Reactions above 100°C risk decomposition unless conducted under inert atmospheres .
This comprehensive profile establishes (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol as a flexible building block for synthesizing bioactive molecules, with oxidation and cross-coupling being the most strategically valuable transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Its biological activity has been explored for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol can be contextualized by comparing it to related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. Below is a detailed analysis:
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound likely increases aqueous solubility compared to non-polar derivatives like APcK110 (logP ~3.5 estimated) .
Therapeutic Potential
- Antiproliferative Activity: Pyrazolo[3,4-d]pyrimidines (e.g., 5a) inhibit glioma cell proliferation via kinase modulation, suggesting that this compound derivatives could be optimized for similar targets .
- Anti-Inflammatory Activity: Quinoline-fused derivatives (e.g., 2i) show IC50 values in the submicromolar range for NO inhibition, a benchmark for anti-inflammatory drug development .
Biological Activity
(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is a compound that has garnered significant attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyridine core structure, which is known for its diverse pharmacological properties. The molecular formula is , and it has been characterized using techniques such as LC-MS for mass determination, revealing an m/z of 280 (M+H) .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound and related compounds. Key findings include:
- Cell Line Studies : The compound has shown antiproliferative effects against various human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer) . A study indicated that structural modifications in related pyrazolo compounds significantly influenced their cytotoxic activity, with some derivatives exhibiting IC50 values below 10 µM .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP-1), which are crucial for cell death signaling . Additionally, these compounds can disrupt microtubule-associated proteins, further promoting apoptosis .
Enzyme Modulation
Another critical aspect of this compound's biological activity is its role as an activator of pyruvate kinase R (PKR). This enzyme is vital in glycolysis and energy metabolism, particularly in red blood cells:
- PKR Activation : Research indicates that this compound can activate mutant forms of PKR associated with various hematological disorders. It has been suggested that this activation may restore catalytic efficiency to impaired PKR mutants, which could be beneficial in treating conditions like pyruvate kinase deficiency .
Study on Antiproliferative Activity
A notable study evaluated the antiproliferative effects of several derivatives based on the pyrazolo[4,3-c]pyridine scaffold. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction via caspase activation |
| Compound B | K562 | 3.5 | PARP cleavage and microtubule disruption |
| Compound C | MV4-11 | 6.0 | Cell cycle arrest and apoptosis |
This table illustrates the varying potency of different derivatives against specific cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Research Findings
Recent research highlights the potential of pyrazolo compounds in targeting critical pathways involved in cancer progression:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
